5-Chloro-6-methylpyrimidin-4-amine

Übersicht

Beschreibung

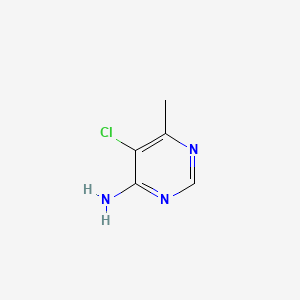

5-Chloro-6-methylpyrimidin-4-amine is a heterocyclic organic compound with the molecular formula C(_5)H(_6)ClN(_3) It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 5-position, a methyl group at the 6-position, and an amino group at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-methylpyrimidin-4-amine typically involves the chlorination of 6-methylpyrimidin-4-amine. One common method includes the following steps:

Starting Material: 6-Methylpyrimidin-4-amine.

Chlorination: The starting material is treated with a chlorinating agent such as phosphorus oxychloride (POCl(_3)) or thionyl chloride (SOCl(_2)) under controlled conditions.

Reaction Conditions: The reaction is usually carried out at elevated temperatures (around 80-100°C) to facilitate the substitution of the hydrogen atom at the 5-position with a chlorine atom.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 5-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can target the pyrimidine ring or the substituents, leading to different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH(_3)) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide (H(_2)O(_2)) or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are utilized.

Major Products Formed

Nucleophilic Substitution: Depending on the nucleophile, products such as 5-alkoxy-6-methylpyrimidin-4-amine or 5-thio-6-methylpyrimidin-4-amine can be formed.

Oxidation: N-oxides of this compound.

Reduction: Reduced derivatives of the pyrimidine ring or the substituents.

Wissenschaftliche Forschungsanwendungen

5-Chloro-6-methylpyrimidin-4-amine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.

Medicine: It is investigated for its potential as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting microbial infections and cancer.

Industry: The compound is used in the development of agrochemicals, including herbicides and fungicides.

Wirkmechanismus

The mechanism of action of 5-Chloro-6-methylpyrimidin-4-amine depends on its specific application. In biological systems, it may act by:

Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

DNA Interaction: Intercalating into DNA strands, disrupting replication and transcription processes.

Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Amino-4-chloro-6-methylpyrimidine: Similar structure but with an amino group at the 2-position.

4-Amino-5-chloro-6-methylpyrimidine: Similar structure but with the amino group at the 4-position.

5-Chloro-6-methyl-2,4-diaminopyrimidine: Contains additional amino groups at the 2 and 4 positions.

Uniqueness

5-Chloro-6-methylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and specialized applications in various fields.

Biologische Aktivität

5-Chloro-6-methylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a chlorine atom at the 5-position and a methyl group at the 6-position of the pyrimidine ring, contributing to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antibacterial, antiviral, and anticancer properties, along with relevant research findings and case studies.

- Molecular Formula : CHClN

- Molecular Weight : Approximately 143.57 g/mol

-

Structural Representation :

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

1. Antibacterial Activity

Studies have shown that compounds similar to this compound possess significant antibacterial properties. For instance, it has been evaluated against various bacterial strains, including Gram-positive bacteria and mycobacteria. In vitro studies indicated that this compound can inhibit bacterial growth effectively, making it a candidate for further development as an antibacterial agent .

2. Antiviral Activity

The antiviral properties of pyrimidine derivatives are well-documented. Research suggests that this compound may inhibit viral replication by targeting specific viral enzymes or pathways. This potential has prompted investigations into its efficacy against various viral infections .

3. Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has shown promise in inhibiting the growth of cancer cell lines, with some derivatives exhibiting submicromolar activity against specific types of cancer cells. The mechanism of action appears to involve interference with cellular pathways critical for cancer cell proliferation .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. Interaction studies have revealed its binding affinities with specific targets, which are crucial for understanding its pharmacodynamics and pharmacokinetics .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals varying degrees of biological activity:

| Compound Name | Similarity Index | Biological Activity |

|---|---|---|

| 4-Chloro-N-ethyl-6-methylpyrimidin-2-amine | 0.86 | Antimicrobial |

| 4-Chloro-6-isopropylpyrimidin-2-amine | 0.84 | Antiviral |

| 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine | 0.82 | Anticancer |

| 4-Chloro-N-methylpyrimidin-2-amines | 0.80 | Antiparasitic |

These compounds differ in their substituents and positions on the pyrimidine ring, significantly influencing their biological activities .

Case Studies

Several case studies have explored the efficacy of pyrimidine derivatives in clinical settings:

- Antibacterial Efficacy : A study evaluated the antibacterial activity of a series of synthesized pyrimidine derivatives against Staphylococcus aureus and Mycobacterium tuberculosis. The results demonstrated that certain derivatives exhibited higher efficacy than standard antibiotics such as ampicillin and isoniazid .

- Anticancer Activity : Another study focused on the cytotoxic effects of various pyrimidine derivatives on cancer cell lines, revealing that some compounds showed selective cytotoxicity against leukemia cells while sparing normal cells .

Eigenschaften

IUPAC Name |

5-chloro-6-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c1-3-4(6)5(7)9-2-8-3/h2H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTRUFLKTFQXHEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10656517 | |

| Record name | 5-Chloro-6-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13040-89-6 | |

| Record name | 5-Chloro-6-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.